Naphtho[2,3-b]-1,4-dithiin-5,10-dione, 2,3-dihydro-
Overview
Description
Naphtho[2,3-b]-1,4-dithiin-5,10-dione, 2,3-dihydro- is a heterocyclic compound that features a naphthalene ring fused with a dithiin ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphtho[2,3-b]-1,4-dithiin-5,10-dione, 2,3-dihydro- can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a photochemical reaction of 2,3-disubstituted benzofurans can be employed, which includes the photocyclization of the hexatriene system and subsequent aromatization of the benzene ring via elimination of a water molecule . Another method involves the visible-light-mediated [3+2] cycloaddition reaction, which provides a green and efficient means to synthesize the compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods. The use of environmentally friendly conditions and efficient catalytic systems would be essential for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Naphtho[2,3-b]-1,4-dithiin-5,10-dione, 2,3-dihydro- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive sites within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions may involve halogenating agents or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinone derivatives, while reduction reactions could produce dihydro derivatives.
Scientific Research Applications
Naphtho[2,3-b]-1,4-dithiin-5,10-dione, 2,3-dihydro- has several scientific research applications:
Mechanism of Action
The mechanism by which Naphtho[2,3-b]-1,4-dithiin-5,10-dione, 2,3-dihydro- exerts its effects involves interactions with specific molecular targets. For instance, its antifungal activity is associated with disrupting cell membrane permeability, leading to leakage of cellular contents . The compound may also interact with enzymes and proteins involved in cellular signaling pathways, contributing to its biological activities.
Comparison with Similar Compounds
Similar Compounds
Naphtho[1,2-b]benzofuran derivatives: These compounds share a similar naphthalene-based structure and exhibit comparable biological activities.
Naphtho[2,1-b3,4-b’]dithiophene-containing oligomers: These compounds are used in organic electronics and have similar electronic properties.
2,3-dihydro- and 5-chloro-2,3-dihydro-naphtho-[1,2-b]furan-2-carboxylic acid N-(substitutedphenyl)amide analogs: These compounds are investigated for their anticancer activities.
Uniqueness
Naphtho[2,3-b]-1,4-dithiin-5,10-dione, 2,3-dihydro- is unique due to its dithiin ring, which imparts distinct electronic and chemical properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and therapeutic agents.
Properties
IUPAC Name |
2,3-dihydrobenzo[g][1,4]benzodithiine-5,10-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O2S2/c13-9-7-3-1-2-4-8(7)10(14)12-11(9)15-5-6-16-12/h1-4H,5-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVQJELKILULDFK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C(S1)C(=O)C3=CC=CC=C3C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30145236 | |
Record name | 2,3-Dihydronaphtho(2,3-b)(1,4)dithiine-5,10-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30145236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10251-80-6 | |
Record name | 2,3-Dihydronaphtho(2,3-b)(1,4)dithiine-5,10-dione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010251806 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC55480 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55480 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,3-Dihydronaphtho(2,3-b)(1,4)dithiine-5,10-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30145236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-DIHYDRONAPHTHO(2,3-B)(1,4)DITHIINE-5,10-DIONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MT5FY78YHR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.